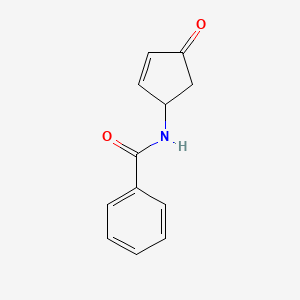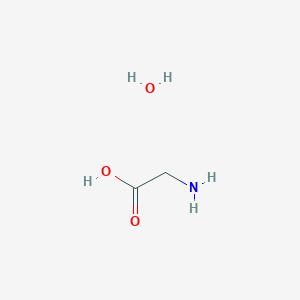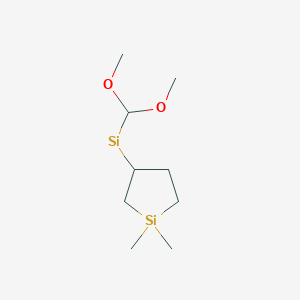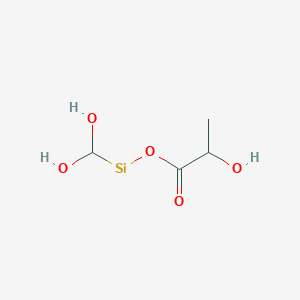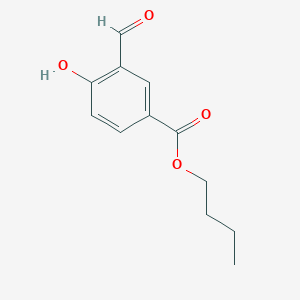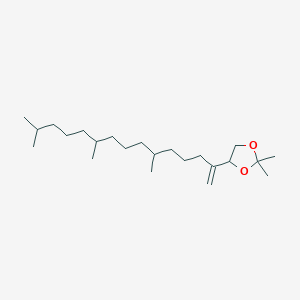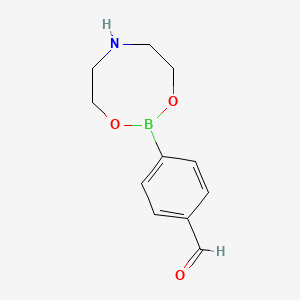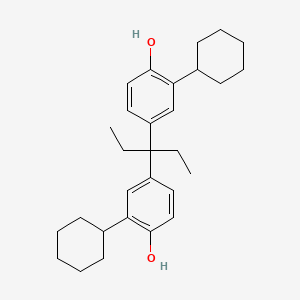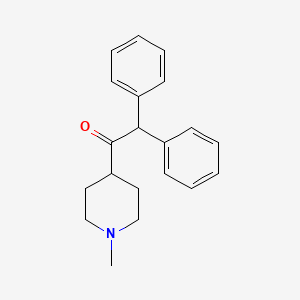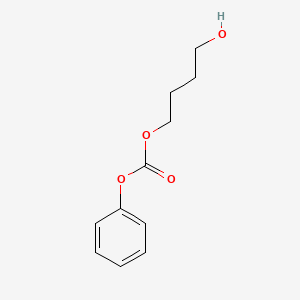![molecular formula C22H20O5 B14281030 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- CAS No. 133129-36-9](/img/structure/B14281030.png)
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple methoxy groups and a methyl group attached to the benzo[b]fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
11H-Benzo[b]fluoren-11-one: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
4,5,9,10-Tetramethoxy-2-methyl-phenanthrene: Similar methoxy and methyl substitution pattern but different core structure.
2-Methyl-9,10-dimethoxy-phenanthrene: Shares some structural features but differs in the number and position of methoxy groups.
Uniqueness
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- is unique due to its specific substitution pattern and the presence of multiple methoxy groups
Propriétés
Numéro CAS |
133129-36-9 |
|---|---|
Formule moléculaire |
C22H20O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4,5,9,10-tetramethoxy-2-methylbenzo[b]fluoren-11-one |
InChI |
InChI=1S/C22H20O5/c1-11-9-13-16(15(10-11)25-3)18-19(20(13)23)22(27-5)17-12(21(18)26-4)7-6-8-14(17)24-2/h6-10H,1-5H3 |
Clé InChI |
CVKOPWHRZFOXAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C(=CC=C4)OC)C(=C3C2=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


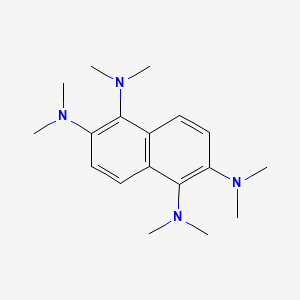

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
